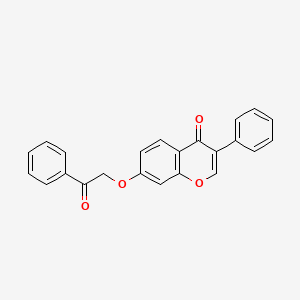
7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” is a chemical compound with the molecular formula C17H12O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” consists of a phenyl ring, chromone skeleton, and the acetyl group .Wissenschaftliche Forschungsanwendungen
Pharmacology: VEGFR-2 Inhibition and Anticancer Activity
This compound has been studied for its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor . In pharmacological research, derivatives of this compound have shown promising results in inhibiting VEGFR-2, which plays a significant role in tumor angiogenesis and cancer progression. Some derivatives have demonstrated potent cytotoxic activity against cancer cell lines, indicating potential use in anticancer therapies .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of complex molecules. Its structure allows for various chemical modifications, making it valuable for constructing novel organic compounds with potential applications in drug development and materials science .
Material Science: Fluorescence Detection and Dye Preparation
The chromen-4-one moiety within the compound’s structure is of interest in material science for its fluorescent properties. It can be utilized in the development of new materials for fluorescence detection of metal ions such as Zn^2+ and Cu^2+ . Additionally, it may be used in the preparation of discoloration dyes, contributing to advancements in smart materials and sensors .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, derivatives of this compound are used in the development of analytical methods for chemical detection and quantification. Its reactivity and stability under various conditions make it suitable for use in chromatography and spectrometry applications .
Biochemistry: Apoptosis Induction and Cell Cycle Arrest
Biochemical studies have explored the use of this compound in inducing apoptosis and causing cell cycle arrest in the G2/M phase in cancer cells . This is crucial for understanding the mechanisms of cell death and for developing targeted therapies for diseases characterized by uncontrolled cell growth.
Environmental Science: Environmental Monitoring and Remediation
While direct applications in environmental science are not extensively documented, the compound’s potential for detecting metal ions and its role in the synthesis of complex molecules suggest that it could be used in environmental monitoring and remediation efforts. Its properties may be harnessed to develop sensors for detecting pollutants or for creating materials that aid in the removal of contaminants from the environment .
Eigenschaften
IUPAC Name |
7-phenacyloxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-22(13-18)27-14-20(23(19)25)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWXKBMLGDNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

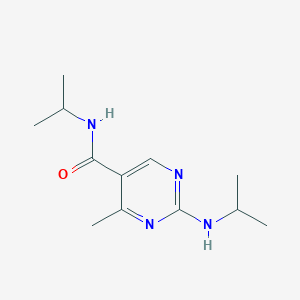
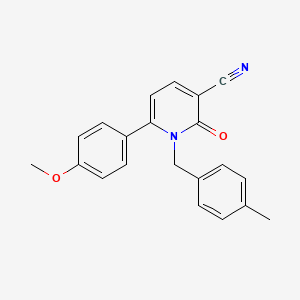
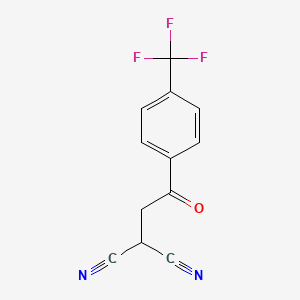
![N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2865745.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)
![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
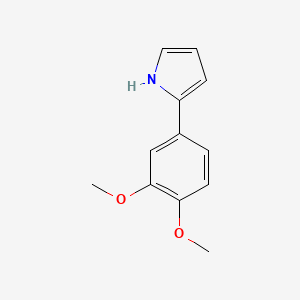
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)